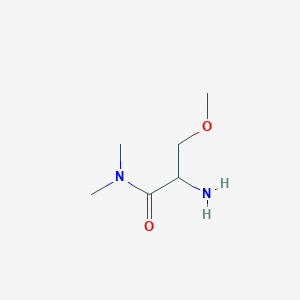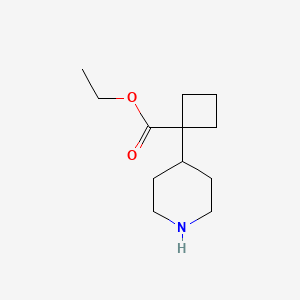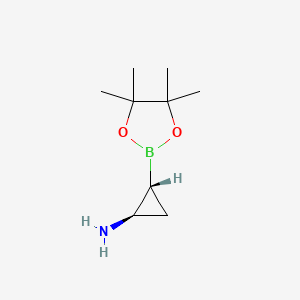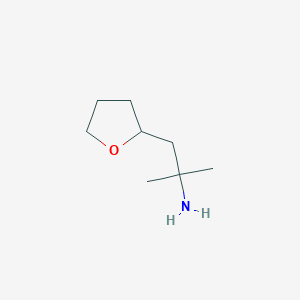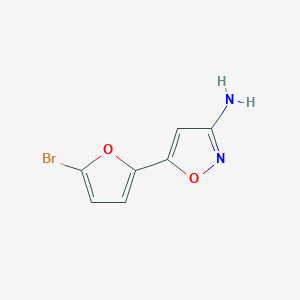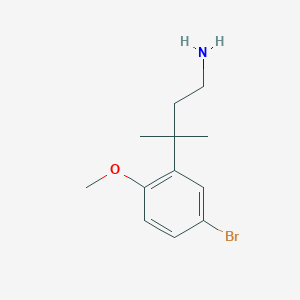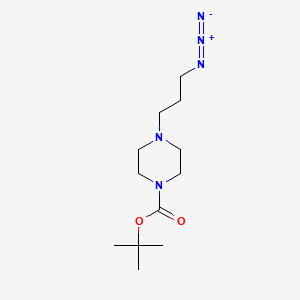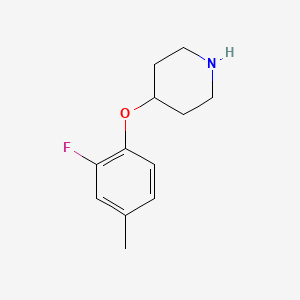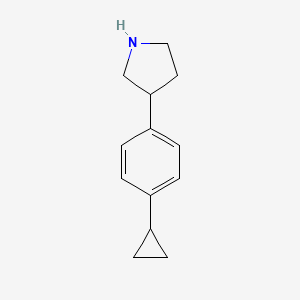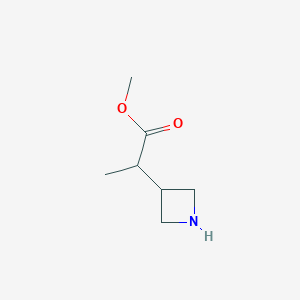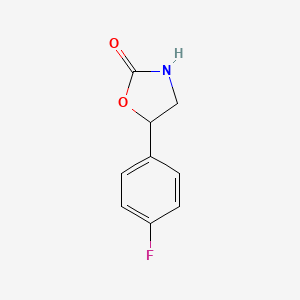
5-(4-Fluorophenyl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Fluorophenyl)oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring substituted with a 4-fluorophenyl group. This compound is part of the oxazolidinone class, which is known for its significant applications in medicinal chemistry, particularly as antibacterial agents. The oxazolidinone framework is a versatile scaffold in synthetic organic chemistry, often used as a chiral auxiliary in stereoselective transformations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluorophenyl)oxazolidin-2-one typically involves the formation of the oxazolidinone ring through cyclization reactions. One efficient approach is the combination of an asymmetric aldol reaction followed by a modified Curtius protocol, which uses an effective intramolecular ring closure to access the oxazolidinone scaffold . Another method involves the reaction of methyl 3-fluoro-4-morpholinophenyl carbamate with R-epichlorohydrin in the presence of n-butyllithium, followed by further reactions to form the desired oxazolidinone .
Industrial Production Methods: Industrial production of oxazolidinones, including this compound, often employs scalable and economically viable processes. These methods focus on using readily available raw materials, optimizing reaction conditions for high yield and purity, and ensuring environmental friendliness .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(4-Fluorophenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazolidinone ring.
Substitution: The fluorophenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while substitution reactions can introduce new substituents on the fluorophenyl ring .
Applications De Recherche Scientifique
5-(4-Fluorophenyl)oxazolidin-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(4-Fluorophenyl)oxazolidin-2-one, particularly in its antibacterial role, involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action is bacteriostatic for enterococci and staphylococci but can be bactericidal for certain other bacteria .
Comparaison Avec Des Composés Similaires
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative used to treat skin infections.
Cytoxazone: An oxazolidinone with different pharmacological properties
Uniqueness: 5-(4-Fluorophenyl)oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its stability and potentially its activity against certain bacterial strains .
Propriétés
Formule moléculaire |
C9H8FNO2 |
|---|---|
Poids moléculaire |
181.16 g/mol |
Nom IUPAC |
5-(4-fluorophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H8FNO2/c10-7-3-1-6(2-4-7)8-5-11-9(12)13-8/h1-4,8H,5H2,(H,11,12) |
Clé InChI |
JAVVBBLOGSHTRE-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(=O)N1)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


